molecular formula C10H11FO4 B14039344 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid

2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid

Cat. No.: B14039344
M. Wt: 214.19 g/mol
InChI Key: LBZIPUKIJYKOHE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The process often involves the use of readily available raw materials and optimized reaction conditions to ensure high yields and purity. The steps include nitration, chlorination, fluorination, and oxidation, each carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The fluorine atom and methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methoxybenzoic acid: Similar in structure but lacks the methoxymethoxy group.

    3-Fluoro-2-methoxybenzoic acid: Another isomer with different positioning of the fluorine and methoxy groups.

    2-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of the methoxymethoxy group.

Uniqueness

2-Fluoro-3-(methoxymethoxy)-5-methylbenzoic acid is unique due to the presence of both the fluorine atom and the methoxymethoxy group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

2-fluoro-3-(methoxymethoxy)-5-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-6-3-7(10(12)13)9(11)8(4-6)15-5-14-2/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

LBZIPUKIJYKOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCOC)F)C(=O)O

Origin of Product

United States

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